4-tert-butyl-N-phenylaniline
Overview
Description
4-tert-Butyl-N-phenylaniline is an organic compound with the molecular formula C₁₆H₁₉N and a molecular weight of 225.33 g/mol . It is a derivative of aniline, where the phenyl group is substituted with a tert-butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that this compound can participate in schiff base formation reactions . Schiff bases are often involved in biological processes, acting on various enzymes and receptors.
Mode of Action
It has been reported to participate in schiff base formation reactions with aldehydes . This suggests that it may interact with its targets through the formation of imine bonds, leading to changes in the target’s structure and function.
Pharmacokinetics
Some physicochemical properties such as lipophilicity and water solubility, which can impact bioavailability, have been reported . The compound has a high lipophilicity (Log Po/w of 3.06 to 5.14), suggesting it may readily cross lipid bilayers, such as cell membranes .
Action Environment
The action of 4-tert-butyl-N-phenylaniline can be influenced by various environmental factors. For instance, its stability may be affected by exposure to air . Additionally, its solubility and hence its bioavailability and efficacy can be influenced by the polarity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 4-tert-butylaniline with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ortho- and para-substituted derivatives.
Scientific Research Applications
4-tert-Butyl-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the phenyl group.
N-Phenylaniline: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-N-methylaniline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
4-tert-Butyl-N-phenylaniline is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in various synthetic and industrial applications, providing advantages in terms of reactivity and stability compared to its analogs .
Biological Activity
4-tert-butyl-N-phenylaniline, with the molecular formula C₁₆H₁₉N and a molecular weight of 225.33 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound's unique structure, characterized by both tert-butyl and phenyl groups, contributes to its steric and electronic properties, facilitating these interactions.
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in cancer progression. Its mechanism may involve the formation of covalent bonds with nucleophilic residues in these enzymes, leading to inhibition of enzymatic activity.
- Schiff Base Formation : The compound participates in Schiff base formation reactions with aldehydes, which can alter the function of target proteins.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially scavenging free radicals and chelating metal ions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its lipophilicity affects its bioavailability. The compound's solubility and stability under various environmental conditions are crucial for its biological efficacy.
Case Studies
- Cancer Research : A study evaluated the anticancer potential of this compound derivatives. Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting a promising role as a therapeutic agent in oncology.
- Antioxidant Activity : In vitro assays demonstrated that compounds similar to this compound exhibited antioxidant effects by enhancing endogenous enzyme activities (e.g., superoxide dismutase) and reducing oxidative stress markers in cellular models .
Comparative Analysis
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₆H₁₉N | Anticancer potential; enzyme inhibition |
4-(4-tert-Butylphenoxy)aniline | C₁₆H₁₉NO | Similar structure; relevant in polymer chemistry |
(R)-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride | C₁₈H₂₃ClN | Potential pharmacological properties |
Applications
The compound has several applications across various fields:
Properties
IUPAC Name |
4-tert-butyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMXLEWVJZEVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466175 | |
Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-49-5 | |
Record name | 4-tert-Butyldiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-TERT-BUTYLDIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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